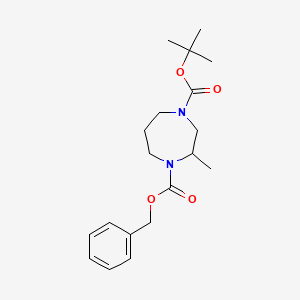
1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes a diazepane ring substituted with benzyl and tert-butyl groups
準備方法
The synthesis of 1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, tert-butylamine, and suitable carboxylic acid derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the diazepane ring.
Industrial Production: Industrial production methods may include large-scale batch reactions or continuous flow processes to ensure efficient and consistent production of the compound.
化学反応の分析
1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Substitution reactions may involve the replacement of specific substituents on the diazepane ring with other functional groups, using reagents like alkyl halides or acyl chlorides.
科学的研究の応用
1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating specific medical conditions.
Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways: It may influence specific biochemical pathways, resulting in changes in cellular processes and functions.
類似化合物との比較
1-benzyl 4-tert-butyl (2S)-2-methyl-1,4-diazepane-1,4-dicarboxylate can be compared with other similar compounds, such as:
1-benzyl 4-tert-butyl (2S)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate: This compound has a similar structure but differs in the substitution pattern on the diazepane ring.
1-benzyl 4-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate: Another similar compound with different functional groups, leading to variations in its chemical and biological properties.
特性
分子式 |
C19H28N2O4 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
1-O-benzyl 4-O-tert-butyl 2-methyl-1,4-diazepane-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-15-13-20(17(22)25-19(2,3)4)11-8-12-21(15)18(23)24-14-16-9-6-5-7-10-16/h5-7,9-10,15H,8,11-14H2,1-4H3 |
InChIキー |
RKKDVFVHKGFBRD-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















